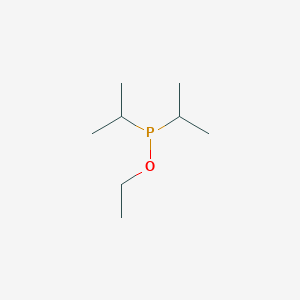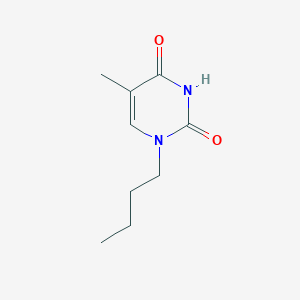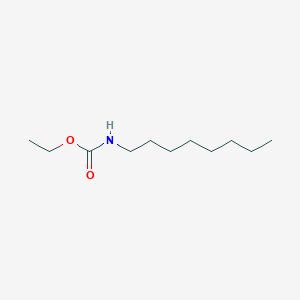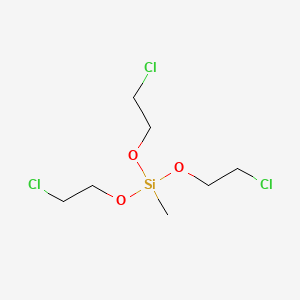
Tris(2-chloroethoxy)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-chloroethoxy)methylsilane is an organosilicon compound with the molecular formula C7H15Cl3O3Si. It is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, along with a methyl group. This compound is used in various chemical processes and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol. The reaction typically involves the use of a base, such as pyridine, to facilitate the substitution of chlorine atoms with 2-chloroethoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methyltrichlorosilane and 2-chloroethanol are combined in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.
Silicon-Carbon Bond Formation:
Comparación Con Compuestos Similares
Tris(2-chloroethoxy)methylsilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.
Trichloromethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Trimethoxymethylsilane: Commonly used in the production of silicone resins and coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of 2-chloroethoxy groups, which provide distinct chemical properties and reactivity compared to other organosilicon compounds .
Propiedades
Número CAS |
6711-45-1 |
|---|---|
Fórmula molecular |
C7H15Cl3O3Si |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
tris(2-chloroethoxy)-methylsilane |
InChI |
InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |
Clave InChI |
JVGNMGGODZQSCZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](OCCCl)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


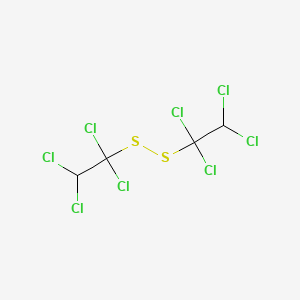
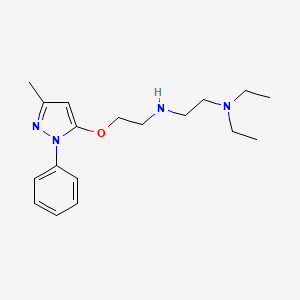

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
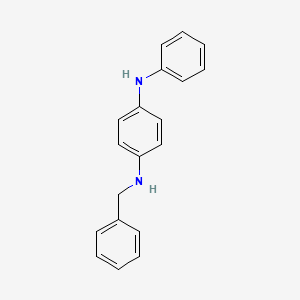

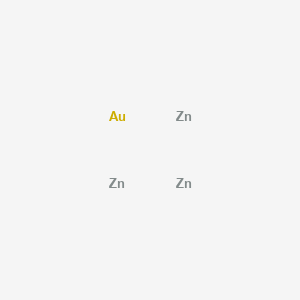
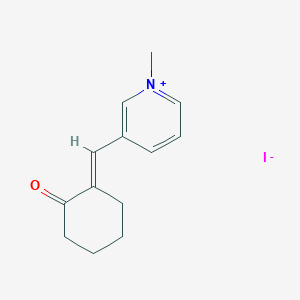
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
